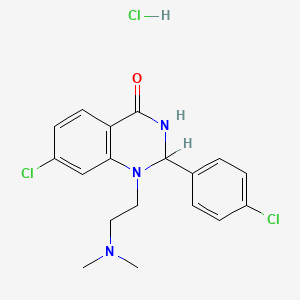
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Compounds in this class are known for their diverse biological activities, including potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylaminoethyl group: This step might involve nucleophilic substitution reactions using dimethylamine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions under the influence of strong oxidizing agents.
Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Catalysis: Quinazolinone derivatives are studied for their potential as catalysts in organic reactions.
Material Science: These compounds might be explored for their properties in creating new materials.
Biology
Enzyme Inhibition: Some quinazolinone derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds might exhibit activity against various microbial strains.
Medicine
Therapeutic Agents: Quinazolinone derivatives are investigated for their potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Pharmaceuticals: The compound might be used as an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride would depend on its specific biological target. Generally, quinazolinone derivatives might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4(3H)-quinazolinone: Another quinazolinone derivative with similar structural features.
7-chloro-4(3H)-quinazolinone: A simpler quinazolinone derivative with a single chloro group.
Uniqueness
7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride is unique due to the presence of both chloro and dimethylaminoethyl groups, which might confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
3528-73-2 |
|---|---|
Molecular Formula |
C18H20Cl3N3O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H19Cl2N3O.ClH/c1-22(2)9-10-23-16-11-14(20)7-8-15(16)18(24)21-17(23)12-3-5-13(19)6-4-12;/h3-8,11,17H,9-10H2,1-2H3,(H,21,24);1H |
InChI Key |
RWLSGXQXRWWNNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


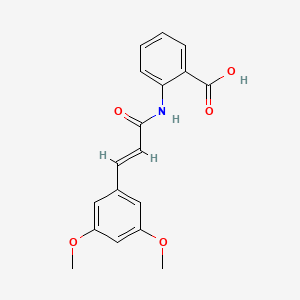


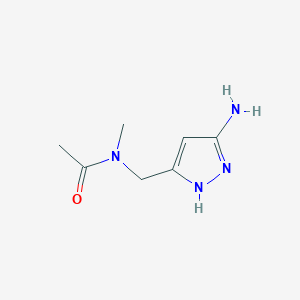
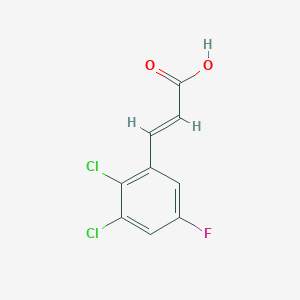




![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
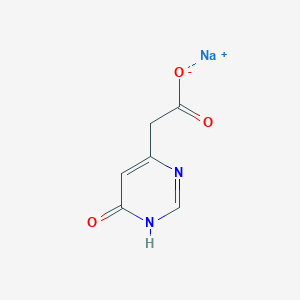

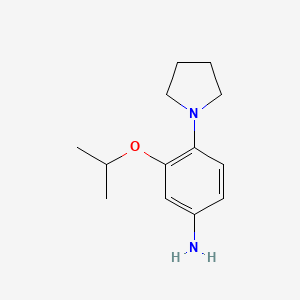
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
